molecular formula C11H7F7O2S B13999067 4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione CAS No. 575-93-9

4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione

Cat. No.: B13999067
CAS No.: 575-93-9
M. Wt: 336.23 g/mol
InChI Key: JVPMZBDOUZPNPW-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione is a fluorinated β-diketone compound. It is known for its unique chemical properties, including high thermal stability and strong electron-withdrawing effects due to the presence of multiple fluorine atoms. This compound is often used in various scientific research fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione typically involves the reaction of heptafluorobutyryl chloride with 3-methylthiophene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization and distillation, are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione involves its ability to form stable complexes with metal ions. The fluorine atoms enhance the electron-withdrawing effects, making the compound a strong ligand. This property is utilized in various catalytic and coordination chemistry applications. The molecular targets and pathways involved depend on the specific application and the metal ions used .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione
  • 4,4,5,5,6,6,6-Heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione

Uniqueness

4,4,5,5,6,6,6-Heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in specific applications where these properties are advantageous .

Properties

CAS No.

575-93-9

Molecular Formula

C11H7F7O2S

Molecular Weight

336.23 g/mol

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-1-(3-methylthiophen-2-yl)hexane-1,3-dione

InChI

InChI=1S/C11H7F7O2S/c1-5-2-3-21-8(5)6(19)4-7(20)9(12,13)10(14,15)11(16,17)18/h2-3H,4H2,1H3

InChI Key

JVPMZBDOUZPNPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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